molecular formula C18H19NO3 B11441374 6,7-dimethoxy-4-(4-methylphenyl)-3,4-dihydroquinolin-2(1H)-one

6,7-dimethoxy-4-(4-methylphenyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11441374
M. Wt: 297.3 g/mol
InChI Key: UPEBJUAXEZIILY-UHFFFAOYSA-N
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Description

6,7-DIMETHOXY-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a complex organic compound with a unique structure that includes a tetrahydroquinoline core substituted with methoxy and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHOXY-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with aldehydes, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHOXY-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

6,7-DIMETHOXY-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological systems are explored to understand its potential as a drug candidate.

    Medicine: Research focuses on its pharmacological properties, including potential anti-inflammatory, anti-cancer, and neuroprotective effects.

    Industry: It is investigated for its use in materials science, particularly in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 6,7-DIMETHOXY-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6,7-DIMETHOXY-4-(4-METHYLPHENYL)-NAPHTHALENE-2-CARBOXYLIC ACID: This compound shares a similar core structure but differs in its functional groups and overall properties.

    6,7-DIMETHOXY-4-(4-METHYLPHENYL)-ISOQUINOLINE: Another related compound with a different ring system, offering distinct chemical and biological properties.

Uniqueness

6,7-DIMETHOXY-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is unique due to its specific substitution pattern and the presence of both methoxy and methylphenyl groups. This combination of features imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

6,7-dimethoxy-4-(4-methylphenyl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C18H19NO3/c1-11-4-6-12(7-5-11)13-9-18(20)19-15-10-17(22-3)16(21-2)8-14(13)15/h4-8,10,13H,9H2,1-3H3,(H,19,20)

InChI Key

UPEBJUAXEZIILY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)NC3=CC(=C(C=C23)OC)OC

Origin of Product

United States

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